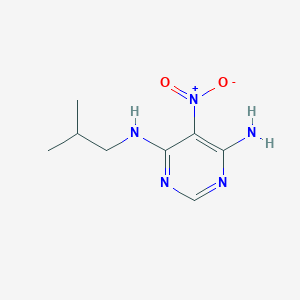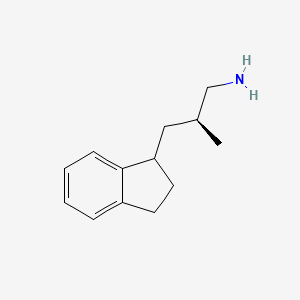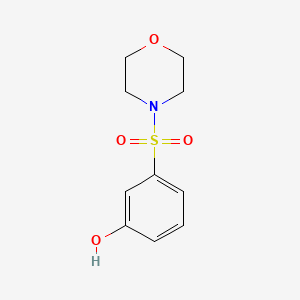
3-(Morpholin-4-ylsulfonyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholin-4-ylsulfonyl)phenol, also known as MSP, is an organic compound that belongs to the class of phenols. It has a CAS Number of 275808-53-2 and a molecular weight of 243.28 .
Molecular Structure Analysis
The molecular formula of 3-(Morpholin-4-ylsulfonyl)phenol is C10H13NO4S . The InChI code is 1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 .Aplicaciones Científicas De Investigación
Protein Measurement and Assay Development
3-(Morpholin-4-ylsulfonyl)phenol has been utilized in the development of protein measurement techniques. Since the use of the Folin phenol reagent was proposed by Wu in 1922 for protein measurement, there have been several modifications to enhance the procedure. The Folin phenol reagent demonstrates great sensitivity and simplicity, making it suitable for measuring proteins in various contexts, including serum and insulin, despite its limitations and the need for understanding its peculiarities for full exploitation (Lowry, Rosebrough, Farr, & Randall, 1951). Additionally, the Folin–Ciocalteu (F–C) reagent, which relies on electron transfer from phenolic compounds in an alkaline medium, has been adapted for microplate assays to measure total phenolics in plant tissues, indicating its versatility in biochemical assays (Ainsworth & Gillespie, 2007).
Analytical Chemistry and Substance Characterization
The use of 3-(Morpholin-4-ylsulfonyl)phenol extends to analytical chemistry for the characterization of phenolic compounds and their antioxidant capacity. Modifications to traditional assays, such as utilizing the Folin-Ciocalteu reagent rather than the Folin-Denis reagent, have improved the reproducibility and accuracy in measuring total phenolics, suggesting its importance in the analytical characterization of substances (Singleton & Rossi, 1965).
Pharmacological Research and Drug Synthesis
In pharmacological research, derivatives of 3-(Morpholin-4-ylsulfonyl)phenol, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, have been synthesized and characterized for potential biological activities. Such compounds have shown significant antibacterial, antioxidant, and anti-tuberculosis activities, demonstrating the utility of 3-(Morpholin-4-ylsulfonyl)phenol derivatives in the development of new therapeutic agents (Mamatha S.V et al., 2019).
Catalysis and Green Chemistry
3-(Morpholin-4-ylsulfonyl)phenol-related compounds have also found applications in catalysis and green chemistry. For instance, morpholinium bisulfate has been identified as an efficient and reusable catalyst for the acylation of phenols, thiols, alcohols, and amines, highlighting the role of morpholinium compounds in promoting environmentally benign chemical reactions (Balaskar et al., 2011).
Direcciones Futuras
While specific future directions for 3-(Morpholin-4-ylsulfonyl)phenol were not found, there is a growing interest in the use of phenolic compounds in various fields. For instance, phenolic compounds are being studied for their antimicrobial properties , and there’s ongoing research into the synthesis and properties of morpholine derivatives .
Propiedades
IUPAC Name |
3-morpholin-4-ylsulfonylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-9-2-1-3-10(8-9)16(13,14)11-4-6-15-7-5-11/h1-3,8,12H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZRJBWFODFBRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-ylsulfonyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2676516.png)
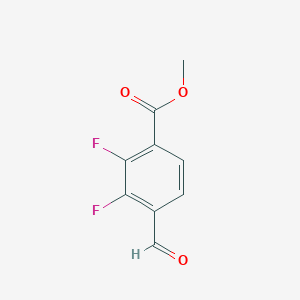
![3-Nitro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B2676519.png)
![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2676522.png)
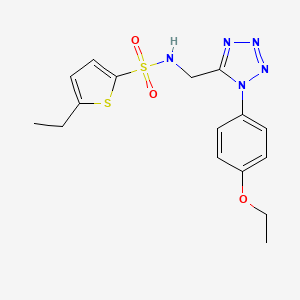
![1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2676524.png)
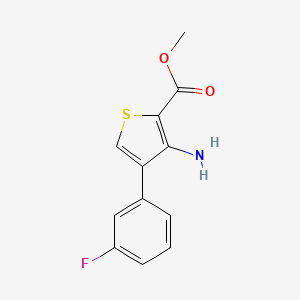
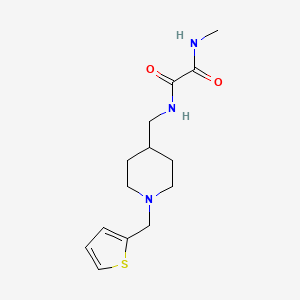
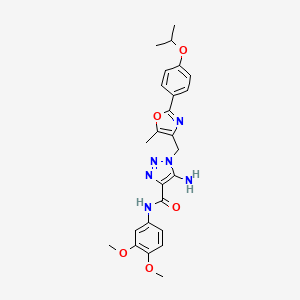
![rac-(1S,5S)-6-azabicyclo[3.2.0]heptane](/img/structure/B2676531.png)
![1,3-Bis[(benzyloxy)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde](/img/structure/B2676533.png)
